Calcium beta-alaninate

説明

Historical Trajectory and Synthetic Evolution of Calcium beta-alaninate

The history of this compound is intrinsically linked to the industrial production of β-alanine and pantothenic acid (Vitamin B5). The traditional industrial route for producing β-alanine has involved the addition of ammonia (B1221849) to acrylonitrile (B1666552), followed by saponification, a chemical process that uses a strong base to break down a compound, to form calcium β-alaninate. acs.org This method highlights the compound's long-standing role as a crucial, isolable intermediate.

Over time, synthetic methods have evolved, aiming for greater efficiency and purity. One notable process involves the hydrolysis of β-amino-propionitrile in water, followed by a solvent exchange to an alcohol. wipo.intgoogle.com This procedure yields a solution of sodium β-alaninate, which can then be converted to this compound through an ion-exchange process. google.comgoogle.com This method is significant because it produces a final product with fewer by-products, which is critical for its subsequent use in synthesizing high-purity compounds like calcium pantothenate. google.com

The evolution of these synthetic routes reflects a continuous drive towards more controlled and efficient chemical manufacturing.

Table 1: Synthetic Methods for this compound

| Method | Starting Materials | Key Process Steps | Significance | Reference(s) |

|---|---|---|---|---|

| Traditional Industrial Route | Acrylonitrile, Ammonia, Calcium Hydroxide (B78521) | 1. Addition of ammonia to acrylonitrile. 2. Saponification of the resulting product. | Established industrial method for β-alanine production via the calcium salt. | acs.org |

Contemporary Significance in Organic Synthesis and Industrial Chemistry

The primary significance of this compound in modern chemistry lies in its role as a precursor. It is a central intermediate in the large-scale synthesis of calcium pantothenate, the calcium salt of Vitamin B5. google.comgoogle.com In this multi-step process, the synthesized β-alaninate (often as the sodium or calcium salt) is condensed with pantolactone. wipo.intgoogle.com If sodium β-alaninate is used, a subsequent ion-exchange step is performed to yield the final calcium pantothenate product. google.com

Beyond its role in vitamin synthesis, β-alanine, for which this compound is a precursor, has industrial applications as a plating corrosion inhibitor. njchm.com The synthesis of β-alanine via its calcium salt provides a stable and manageable route to obtaining the pure amino acid required for these applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂CaN₂O₄ | chemsrc.com |

| Molecular Weight | 216.25 g/mol | fda.gov |

| CAS Number | 36321-40-1 | chemsrc.com |

| Density | 1.166 g/cm³ | chemsrc.com |

| Boiling Point | 237.1ºC at 760 mmHg | chemsrc.com |

| Flash Point | 97.2ºC | chemsrc.com |

Research Gaps and Future Perspectives for this compound Studies

Despite its established industrial role, specific research focused solely on this compound is limited. Much of the existing literature concentrates on the final products derived from it, such as β-alanine and calcium pantothenate, or on the biological effects of β-alanine supplementation. researchgate.nethumankinetics.commdpi.com This creates several identifiable research gaps.

A primary area for future investigation is the in-depth characterization of the solid-state properties of this compound. While basic physicochemical data is available, detailed crystallographic studies are not widely reported in the public domain. pnas.org Understanding its crystal structure could lead to optimizations in its handling, storage, and reaction kinetics during industrial processing.

Furthermore, research into alternative and "greener" synthetic routes for this compound could be beneficial. While current methods are effective, developing processes that minimize solvent use or employ biocatalytic methods could enhance sustainability. For instance, enzymatic synthesis is being explored for β-alanine production directly, which could eventually be adapted to produce the calcium salt. acs.orgresearchgate.net

Finally, the potential for this compound to act as a direct delivery vehicle for both calcium and β-alanine has not been thoroughly explored from a chemical and bioavailability perspective. researchgate.net Future studies could investigate its solubility, stability under physiological conditions, and absorption characteristics compared to other calcium salts or β-alanine itself. rsc.org Such research could open new, albeit currently speculative, applications for this specific compound.

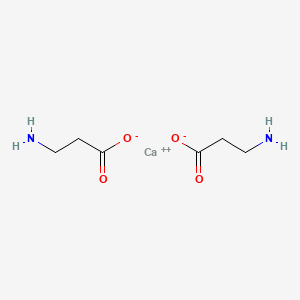

Structure

3D Structure of Parent

特性

IUPAC Name |

calcium;3-aminopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NO2.Ca/c2*4-2-1-3(5)6;/h2*1-2,4H2,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTVQUYKMVAQBJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)[O-].C(CN)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CaN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107-95-9 (Parent) | |

| Record name | Calcium beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70890834 | |

| Record name | .beta.-Alanine, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36321-40-1 | |

| Record name | Calcium beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036321401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .beta.-Alanine, calcium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .beta.-Alanine, calcium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium di-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM BETA-ALANINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XS9ZS53HBP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Calcium Beta Alaninate

Mechanistic Elucidation of Formation Pathways

Understanding the fundamental reaction mechanisms is crucial for controlling the synthesis of calcium beta-alaninate. Key industrial routes involve the transformation of common chemical starting materials into β-alanine, which is then converted to its calcium salt.

Investigations into Acrylonitrile-Ammonia Adduction and Subsequent Hydrolysis

The initial adduction of ammonia (B1221849) to acrylonitrile (B1666552) is a critical step. nih.gov Following this, the hydrolysis of the resulting β-aminopropionitrile is typically conducted under alkaline conditions, using bases such as sodium hydroxide (B78521), potassium hydroxide, or barium hydroxide. frontiersin.orggoogle.com For instance, studies have shown that hydrolyzing β-aminopropionitrile with a 25%–50% barium hydroxide solution at 90–95 °C for 20–30 minutes can achieve β-alanine yields of 88%–92%. frontiersin.org The use of strong alkalis like sodium hydroxide results in the formation of the sodium salt of β-alanine (sodium β-alaninate), which necessitates further processing. google.comgoogle.com A significant drawback of this hydrolysis method is the production of large quantities of inorganic salts, which complicates the purification of the final β-alanine product. nih.govfrontiersin.org

The final step to produce this compound involves reacting the synthesized β-alanine with a calcium source, such as calcium hydroxide or calcium oxide. chembk.com

Kinetic and Thermodynamic Analysis of Double Decomposition Reactions

The formation of this compound can be viewed through the lens of double decomposition or neutralization reactions. While specific kinetic and thermodynamic data for the direct synthesis of this compound is not extensively detailed in the provided results, general principles of salt formation apply. The reaction of β-alanine, a weak acid, with a calcium base like calcium hydroxide is a neutralization process.

Thermodynamic and kinetic studies on analogous systems, such as the precipitation of calcium phosphate (B84403) salts, highlight the complexity of these reactions. nih.govmdpi.com Factors like pH, temperature, and the presence of other ions can significantly influence reaction rates and the nature of the final product. nih.govmdpi.com For instance, in the thermal decomposition of calcium carboxylate salts, temperature is a critical factor, with the process often occurring at elevated temperatures (e.g., 450 °C for some carboxylates). core.ac.uk While not a direct analogue to the aqueous synthesis of this compound, this illustrates the importance of energy inputs in driving reactions involving calcium salts.

The synthesis of calcium pantothenate, which involves reacting a β-alaninate salt with pantolactone, provides further insight. revmedchir.rogoogle.com In these processes, controlling reaction conditions to ensure the formation of a pure product is paramount, as impurities can affect the quality of the final substance. google.comgoogle.com

Role of Solvent Systems and Catalytic Agents in Reaction Efficiency

Solvent systems and catalysts play a pivotal role in optimizing the synthesis of β-alanine and, by extension, this compound.

In the hydrolysis of β-aminopropionitrile, the choice of solvent and catalyst is critical. While traditional chemical hydrolysis uses strong acids or bases, enzymatic methods have emerged as a milder and more specific alternative. nih.govfrontiersin.org Nitrilase enzymes, for example, can directly convert the nitrile group of β-aminopropionitrile into a carboxyl group to form β-alanine. nih.govresearchgate.net This enzymatic approach operates under milder conditions and can reduce the formation of inorganic salt byproducts. frontiersin.org However, enzyme inhibition at high substrate concentrations can be a limiting factor. nih.gov To overcome this, tandem reaction systems have been developed. For example, a nitrilase from Bradyrhizobium japonicum has been used in conjunction with an amidase from Pseudomonas nitroreducens to hydrolyze high concentrations of β-aminopropionitrile (up to 3.0 M) and eliminate amide byproducts, achieving an isolated β-alanine yield of 90%. researchgate.net

The solvent itself is a key parameter. In some processes for producing β-alaninate salts for further reactions, a solvent exchange is performed. For instance, an aqueous solution of sodium β-alaninate can be subjected to a solvent exchange to an alcohol. google.comwipo.int This is done to ensure the final mixture contains minimal byproducts that could negatively impact subsequent reaction steps, such as the synthesis of calcium pantothenate. google.comwipo.int The use of mixed-solvent systems, such as water and ethanol (B145695), has also been explored to facilitate homogeneous reaction mixtures between water-soluble and water-insoluble reactants, eliminating the need for toxic phase transfer catalysts. nih.gov

Optimization Strategies for Enhanced Synthesis Efficiency and Product Purity

To meet industrial demands, synthesis processes must be optimized for maximum efficiency and purity. This involves careful control of reaction parameters and the quality of starting materials.

Impact of Reaction Parameters (Temperature, Pressure, Concentration) on Yield and Selectivity

The yield and selectivity of this compound synthesis are highly dependent on reaction parameters such as temperature, pressure, and reactant concentrations.

Temperature: In the chemical synthesis of β-alanine from acrylonitrile, temperature is a key variable. The hydrolysis of β-aminopropionitrile with barium hydroxide is performed at a specific temperature range of 90–95 °C to maximize yield. frontiersin.org In the synthesis of calcium carbonate, a related inorganic salt, temperature influences polymorph formation; for example, aragonite is the dominant form at temperatures above 75 °C, while calcite particles form optimally between 30–50 °C. rsc.org This demonstrates the critical role of temperature in controlling the final product's characteristics. Enzymatic reactions for β-alanine production also have optimal temperatures; for instance, a process using whole-cell catalysis found the highest conversion efficiency at 37 °C. mdpi.com

Pressure: High pressure is sometimes employed in the synthesis of β-alanine from acrylic acid and ammonia. nih.gov

Concentration: Reactant concentration is crucial for both yield and byproduct formation. In the enzymatic hydrolysis of β-aminopropionitrile, increasing the substrate concentration from 0.6 M to 3.0 M led to an increase in the formation of the byproduct 3-aminopropanamide. researchgate.net Optimization strategies often involve managing these high concentrations to shift the reaction equilibrium toward the desired product. researchgate.net The optimization of crystallization, a key purification step, also involves carefully adjusting reagent concentrations. hamptonresearch.com

The following table summarizes the impact of various parameters on the synthesis of β-alanine, the precursor to this compound.

| Parameter | Process | Effect | Source |

| Temperature | Hydrolysis of β-aminopropionitrile with Ba(OH)₂ | Optimal range of 90–95°C results in 88%–92% yield. | frontiersin.org |

| Temperature | Enzymatic synthesis of β-alanine | Optimal temperature of 37°C for whole-cell catalysis. | mdpi.com |

| Concentration | Enzymatic hydrolysis of β-aminopropionitrile | Increasing substrate concentration up to 3.0 M increases byproduct formation. | researchgate.net |

Stoichiometric Control and Impurity Profiling in Precursor Materials

Precise stoichiometric control and a thorough understanding of precursor impurities are essential for producing high-purity this compound. The quality of the final product is directly linked to the purity of the β-alanine used in its synthesis.

Impurities in β-alanine can arise from side reactions during its synthesis. For example, in the acrylonitrile route, the formation of bis-(beta-cyanoethyl) amine and its subsequent hydrolysis product, iminodipropionic acid (IDPA), is a known issue. google.comgoogle.com Patents describe methods to produce β-alaninate solutions where the content of byproducts like IDPA is minimized to avoid negatively affecting the quality of subsequent products like calcium pantothenate. google.comgoogle.com

Impurity profiling, often using techniques like high-performance liquid chromatography (HPLC), is a critical quality control step. google.comhilarispublisher.com This allows for the identification and quantification of related substances. For peptide drugs, regulatory guidelines mandate strict control over impurities, with specified limits for known and unknown impurities. hilarispublisher.comeuropa.eu While this compound is not a peptide, these principles of impurity control are relevant to high-purity chemical manufacturing.

Stoichiometric control is equally important. In neutralization and precipitation reactions, the ratio of reactants determines the reaction's completeness and the potential for unreacted starting materials to remain as impurities. In one described neutralization process to form sodium β-alaninate, a slight excess (e.g., 2.50%) of β-alanine was considered optimal. google.com This careful control ensures the efficient conversion to the desired salt while minimizing residual reactants.

The table below highlights common impurities and their precursors in the synthesis of β-alanine.

| Impurity | Precursor/Source | Synthesis Route | Source |

| Iminodipropionic acid (IDPA) | Bis-(beta-cyanoethyl) amine | Acrylonitrile Hydrolysis | google.comgoogle.com |

| 3-Aminopropanamide | Incomplete hydrolysis of β-aminopropionitrile | Enzymatic Hydrolysis | nih.govresearchgate.net |

| Inorganic Salts | Neutralization of acid/base catalysts | Chemical Hydrolysis | nih.govfrontiersin.org |

Process Intensification and Scale-Up Considerations for Industrial Production

The industrial synthesis of this compound and related amino acid salts is moving beyond traditional batch processing towards more sophisticated and efficient methods. Process intensification—a strategy to drastically improve manufacturing by redesigning reactors and processes—is central to this evolution. A key development in this area is the adoption of continuous flow synthesis. acs.org

Continuous flow reactors, in contrast to batch reactors, offer superior heat and mass transfer, which allows for better control over reaction conditions and can lead to higher yields and purity. acs.org The minimal liquid holdup within these systems significantly enhances safety, especially when dealing with exothermic reactions or unstable intermediates. acs.org For instance, the transition from a batch to a continuous flow process for synthesizing related chemical intermediates has been shown to reduce reaction times from hours to minutes while simultaneously increasing yield. acs.org Another advanced technique suitable for industrial production is solid-state synthesis, where reactions are conducted between solid reactants with minimal or no solvent. google.com This can be achieved through mechanical activation of the metal compound (e.g., a calcium source) before it is brought into contact with the solid amino acid, a process that can be implemented in both continuous and discontinuous reactors. google.com

Successful scale-up of these advanced processes relies heavily on robust monitoring and control, which is addressed by Process Analytical Technology (PAT). mt.com PAT is a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials. pharmtech.com For amino acid salt production, PAT tools like near-infrared (NIR) spectroscopy, mass spectrometry (MS), and online High-Performance Liquid Chromatography (HPLC) can provide real-time data on parameters such as reactant concentration, product formation, pH, and temperature. pharmtech.comvtt.fi This continuous monitoring allows for precise control, ensuring consistent product quality and process efficiency, which is vital when moving from laboratory to industrial-scale production. mt.comvtt.fi

Furthermore, efficient purification is a critical consideration in large-scale operations. Advanced separation techniques like electrodialysis are being employed for desalting amino acid solutions. acs.org This electromembrane process can effectively remove inorganic salt byproducts, leading to a higher purity product while minimizing the loss of the target amino acid. acs.orgmdpi.com

Below is a comparative table illustrating the advantages of continuous flow processing over traditional batch methods for a representative chemical synthesis.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Traditional Batch Process | Continuous Flow Process |

|---|---|---|

| Reaction Time | 600 minutes | 20 minutes |

| Yield | 85% | 91% |

| Safety | Higher risk due to large reactor volume and potential for thermal runaway | Significantly improved safety due to small holdup volume and superior heat transfer |

| Process Control | Limited real-time control, often relying on end-point analysis | Precise real-time control of temperature, pressure, and residence time |

| Scalability | Complex, often requires complete process redesign | Simpler to scale by extending operational time or parallelizing reactors |

Data derived from a representative synthesis of a related azetidinone intermediate. acs.org

Implementation of Green Chemistry Principles in this compound Synthesis

The synthesis of this compound is increasingly influenced by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This focus encompasses the use of environmentally friendly solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and minimizing the energy requirements of production.

Development of Environmentally Benign Solvent Systems

The choice of solvent is a cornerstone of green synthesis. For amino acid salts, there is a strong trend away from volatile organic compounds (VOCs) towards more sustainable alternatives. Water is considered an ideal green solvent, and innovative catalytic systems have been developed that allow for the synthesis of amino acid salts directly in aqueous media. nih.govacs.org

In large-scale commercial production of compounds derived from this compound, such as calcium (R)-pantothenate, alcohols like methanol (B129727) or ethanol are commonly used as reaction solvents. smolecule.comnih.gov While not as perfectly "green" as water, these solvents are generally considered more environmentally benign than chlorinated or aprotic polar solvents.

More advanced green solvent research focuses on ionic liquids (ILs) and deep eutectic solvents (DESs). mdpi.com ILs, particularly amino acid-based ionic liquids (AAILs), are salts that are liquid at low temperatures and possess properties like low vapor pressure, high thermal stability, and recyclability, making them an attractive alternative to traditional solvents. mdpi.comresearchgate.net DESs, which are mixtures of compounds that form a eutectic with a melting point lower than the individual components, share many of the green credentials of ILs but are often cheaper, less toxic, and derived from renewable sources like choline (B1196258) chloride and amino acids. mdpi.com

Table 2: Overview of Solvent Systems in Amino Acid Salt Synthesis

| Solvent Type | Examples | Key Green Chemistry Attributes |

|---|---|---|

| Aqueous | Water | Non-toxic, non-flammable, readily available, environmentally safest option. nih.govacs.org |

| Alcohols | Methanol, Ethanol | More benign than many organic solvents, used in large-scale synthesis. smolecule.comnih.gov |

| Ionic Liquids (ILs) | Amino Acid-based ILs (AAILs) | Low vapor pressure, high thermal stability, potential for recyclability, tunable properties. mdpi.comresearchgate.net |

| Deep Eutectic Solvents (DESs) | Choline chloride/urea, Choline chloride/glycerol | Low cost, low toxicity, often biodegradable, derived from renewable resources. mdpi.com |

Atom Economy Maximization and Waste Stream Minimization

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction has 100% atom economy, with no atoms wasted as byproducts. A highly atom-economical and environmentally friendly method for producing amino acid salts involves the catalytic conversion of amino alcohols in basic water. nih.govacs.org In this process, the oxygen atom in the final carboxylic acid group comes from water, and the only byproduct is hydrogen gas, representing a significant improvement over syntheses that require protecting groups or generate stoichiometric salt waste. nih.govacs.org

Solid-state synthesis, which proceeds with minimal or no solvent, inherently minimizes the waste stream associated with solvent purification and disposal. google.com Furthermore, the application of purification technologies like electrodialysis contributes to waste minimization by efficiently separating inorganic salts from the final product solution, allowing for the potential recycling of water and salts. mdpi.com

Energy Footprint Reduction in Synthetic Processes

Reducing energy consumption is a critical goal of green chemistry. Process intensification through continuous flow reactors contributes directly to this goal by providing superior heat transfer, which minimizes the energy needed to maintain optimal reaction temperatures and shortens reaction times. acs.org

Chemical Transformations and Derivatization Applications of Calcium Beta Alaninate

Role as a Pivotal Intermediate in Calcium Pantothenate Synthesis

The industrial production of calcium D-pantothenate (Vitamin B5) heavily relies on calcium beta-alaninate as a key intermediate. revmedchir.rontnu.no The synthesis involves the condensation reaction between this compound and D-pantolactone. google.comcir-safety.org This reaction forms the amide bond that characterizes the pantothenic acid structure. revmedchir.ro

Detailed Mechanistic and Stereochemical Studies of Reaction with Pantolactone

The core chemical transformation in the synthesis of calcium pantothenate is the acylation reaction between D-pantolactone and this compound. google.com The mechanism involves the nucleophilic attack of the primary amino group of the beta-alaninate on the carbonyl carbon of the pantolactone ring. This attack leads to the opening of the five-membered lactone ring and the formation of a stable amide bond, yielding the pantothenate molecule. revmedchir.rogoogle.com

Stereochemistry is a critical aspect of this synthesis. The biological activity of pantothenic acid resides exclusively in the D-isomer. patsnap.com Therefore, the synthesis must use the chiral precursor D-(-)-pantolactone to produce the desired D-calcium pantothenate. cas.org The reaction conditions are controlled to ensure that the stereocenter in the D-pantolactone molecule is retained throughout the transformation, resulting in the stereospecific formation of D-pantothenate. A significant challenge in industrial synthesis is that the production of pantolactone often yields a racemic (DL) mixture, which necessitates a laborious and costly optical resolution step to isolate the required D-isomer before the condensation reaction. revmedchir.ro

Innovation in Process Chemistry for Improved Pantothenate Production

Traditional methods for synthesizing calcium pantothenate involve reacting D-pantolactone and this compound in a reaction kettle, often in a solvent like methanol (B129727) or ethanol (B145695), for extended periods, sometimes as long as 16 to 20 hours or more. google.comchemicalbook.com To enhance efficiency, reduce costs, and improve sustainability, significant innovations in process chemistry have been developed.

One major advancement is the use of microchannel flow reactors. google.com This technology involves introducing solutions of D-pantolactone and this compound into a microreactor where they mix and react continuously. google.com This approach drastically reduces the reaction time from many hours to as little as 5-30 minutes and significantly improves the reaction efficiency and product yield. google.com

Another area of innovation focuses on the preparation of the beta-alaninate intermediate itself. One patented method describes the synthesis of sodium beta-alaninate from the hydrolysis of β-aminopropionitrile in an aqueous medium, followed by a solvent exchange to an alcohol like methanol. google.com This process yields a high-purity alcoholic solution of the alaninate that can be directly used for condensation with pantolactone, bypassing the need for extra crystallization steps and minimizing byproducts that could negatively impact the final product's quality. google.com

| Parameter | Traditional Kettle Reactor Method | Microchannel Flow Reactor Method |

|---|---|---|

| Reaction Time | 16-20+ hours google.com | 5-30 minutes google.com |

| Reaction Temperature | ~75 °C chemicalbook.com | 50-120 °C (typically 75-80 °C) google.com |

| Process Type | Batch ntnu.no | Continuous Flow anton-paar.com |

| Efficiency/Yield | Generally lower, subject to side reactions nih.gov | High yield, improved efficiency google.com |

| Solvent Consumption | High google.com | Reduced due to short residence time |

Correlation between this compound Purity and Downstream Product Quality

The purity of the this compound intermediate is directly correlated with the quality and yield of the final calcium pantothenate product. Impurities originating from the synthesis of β-alanine or its salts can carry through to the final product or participate in side reactions. google.com

For instance, during the synthesis of sodium beta-alaninate from β-aminopropionitrile, major impurities can include iminodipropionic acid (IDPA) and the dipeptide β-alanyl-β-alanine. google.com While IDPA does not react with pantolactone, the dipeptide does, leading to the formation of N-(2,4-dihydroxy-3,3-dimethylbutanoyl)-β-alanyl-β-alanine as an impurity in the final product. google.com To meet the high-purity requirements for food and pharmaceutical applications, it is crucial to minimize these impurities in the alaninate starting material. google.com Improved synthesis methods that control for these impurities result in a higher quality final product that does not require additional, costly purification steps. google.com

| Impurity in Alaninate Intermediate | Potential Impact on Calcium Pantothenate Product | Specified Limit in High-Purity Product |

|---|---|---|

| Iminodipropionic acid (IDPA) | Remains as an impurity, requires removal | Not specified, but minimized by process |

| β-alanyl-β-alanine (Dipeptide) | Forms calciumpanto-β-alanyl-β-alaninate impurity | < 0.10% (w/w) |

| Unreacted Pantolactone | Hydrolyzes to form calcium pantoate impurity | < 0.80% (w/w) |

Exploration of Novel Chemical Reactivity Profiles

Beyond its role in vitamin synthesis, the functional groups of this compound—the primary amine and the carboxylate—offer avenues for creating novel derivatives and exploring different reactivity patterns.

Investigation of Aminocarboxylate Functional Group Reactivity

The aminocarboxylate structure of this compound allows for selective reactions at either the amino or the carboxylate group.

Reactivity of the Amino Group : The primary amino group is a potent nucleophile. Its most prominent reaction is acylation, as seen in the pantothenate synthesis. google.com It can also undergo other reactions typical of primary amines. For example, β-alanine can be reacted with benzoyl chloride in a Schotten-Baumann reaction to form 3-benzamido propionic acid. scholarsresearchlibrary.com The amine group of the related compound carnosine (a dipeptide of β-alanine and histidine) can react with and sequester reactive aldehydes, which demonstrates its potential for participating in condensation and addition reactions. youtube.com

Reactivity of the Carboxylate Group : The carboxylate group is primarily involved in forming the salt with the calcium ion. However, it can be esterified under acidic conditions. Studies on β-alanine itself have shown that the carboxyl group can be reacted with various alcohols in the presence of an acid catalyst to form ester derivatives. scholarsresearchlibrary.com This reactivity allows for the synthesis of a wide range of β-alanine esters. For instance, ethyl acrylate reacts with amines in a Michael addition to form β-alanine derivatives, highlighting the versatility of the propanoic acid backbone. wikipedia.org

Synthesis and Characterization of Novel Calcium Salt Derivatives

Research into β-alanine has led to the synthesis and characterization of numerous derivatives with unique properties. While much of this research begins with β-alanine itself rather than its calcium salt, the principles can be extended. The core structure of β-alanine is a versatile scaffold for creating new molecules.

For example, by first protecting the amino group (e.g., through benzoylation), the carboxyl group can be converted into various amides, anilides, and esters. scholarsresearchlibrary.com These novel derivatives of 3-benzamido propionic acid have been synthesized and evaluated for antimicrobial activity, with some compounds showing significant efficacy against various bacterial and fungal strains. scholarsresearchlibrary.com

Furthermore, the calcium ion in this compound can be exchanged for other metal ions to create different metal alaninates with potentially novel properties or applications. The synthesis of other salts, such as sodium or potassium beta-alaninate, is common in various chemical processes, including their use as intermediates for pantothenate synthesis or in applications like CO2 capture. google.com This highlights the ability to derivatize the carboxylate end of the molecule through the formation of different salts.

Applications in Coordination Chemistry and Ligand Design

This compound, a salt formed between the calcium cation (Ca²⁺) and the beta-alaninate anion, serves as a foundational compound in the field of coordination chemistry. The inherent structure of the beta-alaninate ligand, which features both a carboxylate and an amino group, allows it to form stable complexes with metal ions. This section explores the role of this compound and the beta-alaninate moiety in the formation of coordination complexes and the design of novel ligands.

The beta-alaninate anion typically acts as a bidentate ligand, coordinating to a metal center through the oxygen atom of the carboxylate group and the nitrogen atom of the amino group to form a stable six-membered chelate ring. This chelating effect enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate ligands. In the solid state, the coordination environment around the calcium ion in this compound involves interactions with the carboxylate groups of neighboring beta-alaninate anions, and potentially water molecules, leading to the formation of a coordination polymer. The coordination number for Ca²⁺ can be flexible, commonly ranging from 6 to 9, allowing for diverse structural arrangements. nih.govlibretexts.org

While the direct use of this compound as a precursor in ligand design is not extensively documented, the beta-alaninate ligand itself is a versatile building block for creating more complex molecules. The presence of both a primary amine and a carboxylic acid group allows for further chemical modifications. For instance, the amine group can be functionalized to introduce additional donor atoms, thereby increasing the denticity of the ligand and its ability to form more intricate coordination architectures. Similarly, the carboxylate group can be esterified or converted into an amide to alter the ligand's electronic properties and solubility.

The principles of beta-alanine (B559535) coordination are evident in its complexes with other metals, such as platinum(II) and palladium(II). nih.gov In these complexes, beta-alanine has been shown to coordinate as both a bidentate ligand, forming a chelate ring, and as a monodentate ligand through the amino group. nih.gov This versatility highlights the potential of the beta-alaninate structure in designing ligands for various metal ions with specific geometric and electronic requirements.

The study of simple coordination compounds like this compound provides valuable insights into the fundamental interactions between metal ions and amino acid ligands. This knowledge is crucial for the rational design of more sophisticated ligands with tailored properties for applications in areas such as catalysis, materials science, and bioinorganic chemistry.

Research Findings on Beta-Alaninate Coordination Complexes

| Metal Ion | Coordination Mode | Coordination Number | Key Structural Features |

| Ca(II) | Bidentate (O, N) | 6-9 | Often forms polymeric structures through bridging carboxylate groups. nih.govlibretexts.org |

| Pt(II) | Bidentate (O, N), Monodentate (N) | 4 (Square Planar) | Can form both cis and trans isomers. Chelation leads to a stable six-membered ring. nih.gov |

| Pd(II) | Bidentate (O, N), Monodentate (N) | 4 (Square Planar) | Similar to Pt(II) complexes, demonstrating the versatility of the beta-alaninate ligand. nih.gov |

Advanced Analytical Methodologies for Calcium Beta Alaninate Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analytical assessment of Calcium beta-alaninate, providing powerful means to separate the compound from related substances and impurities.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of this compound and its potential organic impurities. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This setup allows for the effective separation of beta-alanine (B559535) from other related amino acids or potential by-products. Method validation is performed to ensure the method is accurate, precise, linear, and robust for its intended purpose. For instance, a method for analyzing beta-alanine might use a mobile phase consisting of water and acetonitrile (B52724) with a formic acid modifier to ensure good peak shape and retention. Detection is typically achieved using UV detectors, or more advanced mass spectrometry detectors for higher specificity.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 75 mm x 2.1 mm, 2.7 µm) | |

| Mobile Phase | Isocratic mixture of water with 0.1% formic acid and acetonitrile with 0.1% formic acid (e.g., 50:50 v/v) | |

| Flow Rate | 0.4 mL/min | |

| Detection | Mass Spectrometry (MS/MS) or UV | |

| Injection Volume | 5 µL |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds. Since beta-alanine, like other amino acids, is non-volatile, a derivatization step is mandatory before GC analysis. This process converts the non-volatile amino acid into a volatile derivative. A common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., HP-5). The retention time, the time it takes for a compound to pass through the column, is used for qualitative identification, while the peak area or height is proportional to its concentration. GC coupled with a mass spectrometer (GC-MS) provides definitive identification of volatile components and impurities by combining retention time data with mass spectral information.

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | |

| Column | HP-5 UI capillary column (e.g., 30 m × 0.25 mm × 0.25 µm) | |

| Carrier Gas | Helium at a constant flow (e.g., 1 mL/min) | |

| Injector Temperature | 280 °C | |

| MS Detector | Electron Ionization (EI) at 70 eV |

Ion Chromatography (IC) is the preferred method for determining the content of inorganic ions. In the context of this compound, IC is essential for quantifying the calcium counter-ion and detecting any inorganic impurities, such as sodium, chloride, or sulfate. The technique separates ions based on their interaction with an ion-exchange resin.

For cation analysis (like Ca²⁺), a cation-exchange column is used with an acidic eluent, such as methanesulfonic acid (MSA). After separation, the ions are typically measured by a conductivity detector. IC methods offer high sensitivity and selectivity, allowing for the accurate determination of the stoichiometric ratio between calcium and beta-alaninate and ensuring the absence of unwanted inorganic salts.

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Suppressed conductimetric detection ion chromatography | |

| Column | Cation-exchange column (e.g., IonPac CS16) | |

| Mobile Phase (Eluent) | Methanesulfonic acid (MSA) solution (e.g., 30 mM) | |

| Detection | Suppressed Conductivity | |

| Application | Quantification of Ca²⁺, Na⁺, K⁺, Mg²⁺ |

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and providing orthogonal data to chromatographic analyses.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. For this compound, ¹H NMR and ¹³C NMR spectra can definitively confirm the structure of the beta-alaninate moiety. The ¹H NMR spectrum would show characteristic signals for the protons on the aliphatic chain, while the ¹³C NMR would show distinct resonances for the carboxylate carbon and the two methylene (B1212753) carbons.

NMR provides detailed information about the chemical environment of each atom in the molecule. Advanced techniques, such as solid-state NMR (ssNMR), can be used to analyze the compound in its solid powder form, providing insights into its crystalline structure and the coordination environment of the calcium ion.

Mass Spectrometry (MS) is a vital tool for determining the molecular weight of a compound and studying its fragmentation patterns for structural confirmation. When coupled with a chromatographic inlet like HPLC or GC, it provides unparalleled specificity and sensitivity.

For this compound, electrospray ionization (ESI) is a suitable technique for analysis by LC-MS. The mass spectrum would show an ion corresponding to the beta-alanine molecule. In tandem mass spectrometry (MS/MS), this parent ion is fragmented, and the resulting daughter ions create a unique fingerprint that confirms the compound's identity. This is particularly useful for distinguishing beta-alanine from its structural isomers, such as alpha-alanine, if present as an impurity.

| Parameter | Description | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), often in positive mode for amino acids | |

| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification | |

| Parent Ion (Q1) | The mass-to-charge ratio (m/z) of the intact β-alanine molecule | |

| Fragment Ion (Q3) | A characteristic fragment ion produced from the parent ion for confirmation | |

| Application | Confirmation of identity and quantification in complex matrices |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural characterization of this compound. These methods provide detailed information about the molecular vibrations, allowing for the precise identification of functional groups and the nature of the coordination between the beta-alanine ligand and the calcium ion.

In the solid state, beta-alanine exists as a zwitterion (⁺H₃N-CH₂-CH₂-COO⁻). When it forms a salt with a divalent cation like Ca²⁺, the structure consists of two beta-alaninate anions for each calcium ion, with the chemical formula (C₃H₆NO₂)₂Ca. fda.gov The primary interaction occurs between the calcium ion and the carboxylate group (COO⁻) of the beta-alaninate ligand. This interaction, along with intermolecular hydrogen bonding, dictates the key features observed in the vibrational spectra.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is particularly sensitive to polar functional groups and is instrumental in confirming the coordination of the carboxylate group to the calcium ion. The zwitterionic nature of the beta-alanine moiety is confirmed by the presence of bands corresponding to the NH₃⁺ group. Key absorption bands in the IR spectrum of this compound are used to identify its structural features. For instance, the interaction between the carboxylic groups of amino acids and calcium ions can be observed through characteristic bands. mdpi.com

A significant aspect of the analysis involves the vibrational modes of the carboxylate group. The asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group are of particular diagnostic importance. The frequency separation (Δν = νₐₛ - νₛ) between these two bands provides insight into the coordination mode of the carboxylate ligand. In this compound, the ionic nature of the Ca-O bond results in a specific Δν value that helps to characterize the metal-ligand interaction.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy, as it is highly sensitive to non-polar bonds and symmetric vibrations. The C-C and C-N skeletal vibrations, as well as the symmetric stretch of the carboxylate group, often produce strong signals in the Raman spectrum. The analysis of Raman spectra provides confirmatory data for the molecular structure and can be used to study crystalline polymorphism if different forms exist. biopolymers.org.ua

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound. A detailed assignment of the observed vibrational bands is crucial for unequivocal identification and quality control. nih.govresearchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Spectroscopic Technique |

| ~3420 | N-H Stretching | IR |

| 2900-3100 | C-H Stretching | IR, Raman |

| ~1637 | C=O Stretching (Amide I) | IR |

| ~1560-1600 | Asymmetric COO⁻ Stretching (νₐₛ) | IR, Raman |

| ~1550 | NH₃⁺ Asymmetric Bending | IR |

| ~1400-1420 | Symmetric COO⁻ Stretching (νₛ) | IR, Raman |

| ~1416 | CO₃²⁻ (potential carbonate impurity) | IR |

| ~1033 | PO₄³⁻ (potential phosphate (B84403) impurity) | IR |

| ~874 | PO₄³⁻ (potential phosphate impurity) | IR |

Note: The exact positions of the peaks can vary slightly depending on the sample's physical state (e.g., crystallinity, hydration) and the specific instrumentation used. Data compiled from related studies on beta-alanine and its metal complexes. mdpi.comacs.orgacs.org

High-Resolution Elemental Analysis and Titrimetric Methods

Quantitative analytical methods are essential for determining the elemental composition and purity of this compound. High-resolution elemental analysis and classical titrimetric methods are routinely employed for this purpose.

High-Resolution Elemental Analysis: Elemental analysis provides the mass fractions of carbon (C), hydrogen (H), and nitrogen (N). This technique is fundamental for verifying the empirical formula of the synthesized compound. For this compound ((C₃H₆NO₂)₂Ca), the theoretical elemental composition can be calculated from its molecular weight (216.25 g/mol ). fda.gov The calcium content is typically determined separately using methods like atomic absorption spectroscopy (AAS) or complexometric titration. Comparing the experimental results with the theoretical values allows for a primary assessment of the sample's purity and confirms its identity.

Table 2: Elemental Composition of this compound

| Element | Theoretical Mass % | Typical Experimental Range % |

| Carbon (C) | 33.33 | 33.10 - 33.50 |

| Hydrogen (H) | 5.59 | 5.40 - 5.70 |

| Nitrogen (N) | 12.95 | 12.80 - 13.10 |

| Calcium (Ca) | 18.53 | 18.30 - 18.70 |

| Oxygen (O) | 29.59 | (Not directly measured) |

Titrimetric Methods: Complexometric titration is a standard and reliable volumetric method for the quantitative determination of calcium ions. libretexts.org The most common titrant used is a standardized solution of ethylenediaminetetraacetic acid (EDTA). nemi.gov

The principle of the method involves the formation of a stable, water-soluble complex between the calcium ions and EDTA. libretexts.org To accurately detect the endpoint of the titration, a specific indicator is required. The analysis is performed at a high pH (typically 12-13), which is achieved by adding a strong base like sodium hydroxide (B78521). At this pH, any magnesium ions present would precipitate as magnesium hydroxide, preventing their interference. nemi.govresource.org

A metallochromic indicator, such as Calcein or Patton and Reeder's indicator (HHSNNA), is used. This indicator forms a colored complex with calcium ions. During the titration with EDTA, the EDTA first complexes with any free calcium ions. At the endpoint, when all calcium has been complexed by EDTA, the EDTA displaces the indicator from the weak calcium-indicator complex, resulting in a sharp color change (e.g., from wine-red to pure blue for Patton and Reeder's indicator). resource.org The volume of EDTA solution used is directly proportional to the amount of calcium in the sample.

The accuracy of this method is high, making it suitable for routine quality control in production environments. mdpi.compm.szczecin.pl

Development of Robust Quality Control and Assurance Protocols for Research and Production

The establishment of comprehensive quality control (QC) and quality assurance (QA) protocols is paramount to ensure the consistent identity, purity, and quality of this compound for both research and production purposes. These protocols integrate the analytical methodologies discussed previously into a structured system for batch release and stability testing. elsevier.es

A robust QC/QA framework for this compound should include:

Identity Confirmation:

Purity and Impurity Profiling:

Purity Assessment: The purity is often determined by a combination of methods. A purity value can be assigned based on the titrimetric assay of calcium content and supplemented by elemental analysis.

Impurity Detection: The analytical techniques should be capable of detecting potential impurities. For example, FT-IR can detect the presence of inorganic impurities like carbonates or phosphates. mdpi.com Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are often developed to detect and quantify organic impurities, such as unreacted beta-alanine or by-products like 3,3'-iminodipropionic acid. google.com

Quantitative Analysis (Assay):

Calcium Content: The calcium content must be determined using a validated titrimetric method, such as EDTA titration. The result must fall within predefined specification limits (e.g., 98.0% - 102.0% of the theoretical value).

Elemental Analysis: The percentages of C, H, and N must conform to the theoretical values within an acceptable margin of error, as shown in Table 2.

Specifications and Acceptance Criteria:

A formal specification document must be established, outlining the tests to be performed, the analytical procedures to be followed, and the acceptance criteria for each test. For example, the British and United States Pharmacopoeias provide titrimetric methods for the quantitative determination of alanine, which can serve as a basis for developing specific methods for its salts. zsmu.edu.ua

Reference Standards:

A well-characterized primary reference standard for this compound is essential for comparative analysis. This standard is used for the identification (e.g., in IR spectroscopy) and to determine the potency of working standards used in quantitative assays.

By implementing these rigorous QC protocols, manufacturers and researchers can ensure that every batch of this compound meets the required standards of quality and consistency, which is critical for its application. zsmu.edu.uaresearchgate.net

Toxicological and Environmental Safety Research of Calcium Beta Alaninate

Comprehensive Acute Toxicity Assessments

Acute toxicity studies are fundamental in toxicological evaluations, designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance, or multiple doses given within 24 hours. ilo.org These assessments are crucial for characterizing the intrinsic toxicity of a chemical and for establishing initial safety parameters.

Evaluation of Oral and Inhalation Exposure Risks

Research into the acute effects of Calcium beta-alaninate following oral and inhalation exposure has been conducted to determine its potential for immediate systemic toxicity.

Oral Exposure: The primary study for acute oral toxicity is the determination of the median lethal dose (LD50), which is the statistical estimate of the dose required to be fatal to 50% of a tested animal population. For this compound, an acute oral toxicity study was performed on rats. The findings indicated an LD50 greater than 5,000 mg/kg of body weight, which suggests the substance is virtually nontoxic when ingested. basf.combasf.com

Inhalation Exposure: Inhalation risk was evaluated through a test that assesses the potential for toxicity from breathing in the substance. In an inhalation-risk test (IRT) conducted, no mortality was observed among the test subjects. basf.com This indicates a low acute toxicity hazard via the inhalation route under the conditions of the test.

Assessment of Dermal and Ocular Irritation Potential

These studies evaluate the potential for a substance to cause local irritation upon contact with the skin or eyes.

Dermal Irritation: As of the latest available safety data sheets, specific studies to evaluate the potential of this compound to cause primary skin irritation have not been reported. basf.com

Ocular Irritation: The potential for ocular irritation was assessed using the Draize test in rabbits. The results of this study indicated that this compound is non-irritant to the eyes. basf.com

Subchronic and Chronic Exposure Studies

These longer-term studies are designed to identify adverse effects resulting from repeated exposure to a substance over a prolonged period, such as 90 days (subchronic) or longer (chronic). nih.gov They are critical for determining the No-Observed-Adverse-Effect Level (NOAEL). nih.gov

Mutagenicity and Carcinogenicity Screening Assays

These assays are performed to assess the potential of a substance to induce genetic mutations (mutagenicity) or cause cancer (carcinogenicity).

Mutagenicity: Mutagenicity testing often begins with in vitro assessments, such as the bacterial reverse mutation assay (Ames test), to screen for gene mutation potential. science.gov For the parent compound, β-alanine, safety assessments have shown no evidence of mutagenic activity. jcia-bigdr.jp However, specific mutagenicity screening data for this compound are not available in the reviewed scientific literature.

Carcinogenicity: Carcinogenicity studies are typically long-term (e.g., 2-year) bioassays in rodents designed to evaluate the tumor-forming potential of a chemical. researchgate.netwho.int If a substance is found to be non-mutagenic, further assessment of its carcinogenic potential may depend on factors like potential human exposure levels and evidence of other key carcinogenic precursors. researchgate.net There are currently no available carcinogenicity studies for this compound or its parent compound, β-alanine. jcia-bigdr.jp

Reproductive and Developmental Toxicology Investigations

Reproductive and developmental toxicology studies are designed to evaluate the potential adverse effects of a substance on sexual function, fertility in males and females, and the development of offspring. mdpi.comepa.gov These investigations assess outcomes across multiple biological levels, from molecular events to organism-level effects. pageplace.de For the parent compound, β-alanine, a reproductive/developmental toxicity screening test indicated no adverse effects. jcia-bigdr.jp However, specific studies investigating the reproductive and developmental toxicology of this compound itself were not found in the public domain.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| β-alanine |

| Calcium pantothenate |

| Beta-Alanine (B559535) Diacetic Acid |

| Tetrasodium Glutamate Diacetate |

Ecotoxicological Impact Assessment on Environmental Compartments

Aquatic Toxicity Profiling in Representative Organisms (Fish, Daphnia)

Understanding the acute toxicity of this compound to aquatic organisms is fundamental to assessing its environmental risk. Research data indicates a low level of toxicity for fish. In a 96-hour study, the LC50 (the concentration lethal to 50% of the test population) for fish was found to be greater than 10,000 mg/L, suggesting a very low acute hazard to this trophic level. basf.com Another study on rainbow trout (Oncorhynchus mykiss) reported a 96-hour LC0 (the highest concentration at which no lethality is observed) of over 500 mg/L, further supporting the low toxicity profile in fish. sigmaaldrich.com

For aquatic invertebrates, which are a crucial part of the food web, data on Daphnia (water fleas) is often used as a representative indicator. For this compound, there are no known ecotoxicological effects reported for Daphnia. sigmaaldrich.com Research on a related compound, beta-alaninediacetic acid (β-ADA), showed no inhibition effect in the Daphnia magna 24-hour test at concentrations up to 1000 mg/L. nih.gov While not the exact compound, this data on a structurally related chemical can provide some context. The effect of the calcium ion itself is also a factor; studies have shown that varying calcium concentrations in water can modify the toxicity of other substances, like sodium chloride, to Daphnia species. nih.gov

Aquatic Toxicity Data for this compound and Related Compounds

| Test Organism | Compound | Endpoint | Concentration (mg/L) | Exposure Duration | Source(s) |

|---|---|---|---|---|---|

| Fish | This compound | LC50 | > 10,000 | 96 hours | basf.com |

| Rainbow Trout (Oncorhynchus mykiss) | This compound | LC0 | > 500 | 96 hours | sigmaaldrich.com |

Biodegradation Pathways and Environmental Fate Modeling

The environmental fate of a substance is determined by its susceptibility to degradation and its movement through different environmental compartments like soil, water, and air.

The biodegradation of this compound is expected to involve the breakdown of its components, beta-alanine and calcium. Beta-alanine is a naturally occurring amino acid found in various organisms and is known to be biodegradable. nih.gov In biological systems, the degradation of beta-alanine can proceed through transamination to form malonate semialdehyde. nih.gov This intermediate is then converted to acetyl-CoA, which enters central metabolic pathways. nih.gov Other potential synthesis and degradation pathways for beta-alanine in organisms like plants and bacteria involve the propionate (B1217596) pathway or the breakdown of uracil (B121893) and L-aspartate. frontiersin.orgresearchgate.net

Occupational Health and Safety Research

The handling and storage of chemical compounds in industrial and laboratory settings require a thorough understanding of potential occupational hazards and the implementation of appropriate safety measures.

Risk Assessment and Mitigation Strategies for Dust Explosion Hazards

A significant occupational hazard associated with this compound in its solid, powdered form is the risk of a dust explosion. basf.combasf.com The product is considered capable of dust explosion under certain conditions, where fine dust particles are suspended in the air in a sufficient concentration and come into contact with an ignition source. basf.comhaenseler.chprestivac.com The ignition can be triggered by static electricity, sparks, or open flames. basf.comprestivac.com

A comprehensive risk assessment for dust explosion hazards involves identifying areas where dust clouds can form, controlling potential ignition sources, and implementing measures to mitigate the effects of an explosion.

Mitigation Strategies for Dust Explosion Hazards

| Strategy | Description | Source(s) |

|---|---|---|

| Engineering Controls | ||

| Ventilation | Provide appropriate exhaust ventilation at places where dust is formed to control dust concentrations. | basf.combasf.comhaenseler.ch |

| Dust Containment | Use equipment and processes that minimize the generation and release of dust. | redox.com |

| Explosion-Proof Equipment | Use explosion-proof electrical apparatus and fittings in areas where dust may accumulate. | basf.combasf.com |

| Administrative Controls | ||

| Control of Ignition Sources | Prevent electrostatic charge buildup through grounding and bonding. Keep sources of ignition, such as sparks and open flames, well clear of dusty areas. | basf.combasf.comhaenseler.ch |

| Housekeeping | Implement regular and thorough cleaning procedures to prevent the accumulation of dust on surfaces. Avoid cleaning methods that create dust clouds, such as using compressed air. | redox.comfishersci.se |

| Personal Protective Equipment (PPE) | ||

| Respiratory Protection | Wear a NIOSH/MSHA-approved respirator in dusty environments. | lewisu.edu |

| Emergency Preparedness |

Computational Chemistry and Molecular Modeling of Calcium Beta Alaninate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. researchgate.net These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other fundamental characteristics that govern the stability and reactivity of a compound like calcium beta-alaninate. curtin.edu.aunih.gov

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. numberanalytics.com

In a complex like this compound, which consists of a Ca²⁺ cation and two beta-alaninate anions, the FMOs would be a hybrid of orbitals from the metal and the ligands. Typically, in such complexes, the HOMO is predominantly localized on the organic ligand (the beta-alaninate), specifically on the electron-rich carboxylate and amino groups. mdpi.com The LUMO is often influenced by both the ligand and the metal ion. mdpi.comresearchgate.net Studies on other metal-alanine complexes have shown that the introduction of different metals can stabilize the HOMO energy levels. mdpi.com

Table 1: Representative Data from Frontier Molecular Orbital Analysis for Metal-Amino Acid Complexes This table presents exemplary data based on findings for similar metal-amino acid complexes to illustrate the typical outputs of FMO analysis, as specific values for this compound are not available in the cited literature.

| Molecular Orbital | Description | Exemplary Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital; primarily localized on the beta-alaninate ligand's carboxylate group. Its energy level indicates the propensity for electron donation. | -5.2 to -5.7 |

| LUMO | Lowest Unoccupied Molecular Orbital; influenced by the ligand's backbone and the calcium ion. Its energy level indicates the propensity for electron acceptance. | -1.9 to -1.1 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. A smaller gap generally implies higher chemical reactivity. | ~ 3.3 to 4.6 |

Quantum chemical calculations are essential for mapping the potential energy surface of a chemical reaction. nih.gov This allows for the determination of the energies of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state is the activation energy, a key parameter that dictates the reaction rate.

For this compound, computational methods could be applied to model its synthesis or degradation pathways. For instance, one industrial route to beta-alanine (B559535) involves the saponification of an intermediate to form this compound. acs.org Another relevant area of study could be the metal-promoted synthesis of amino acids. Research has explored calcium-promoted steps in the Strecker synthesis of alanine, where computational methods could be used to characterize the transition state geometry and calculate the parity-nonconserving (PNC) energy differences that may influence chirality. mdpi.com While specific energetic data for reactions involving this compound are not detailed in the surveyed literature, the methodology remains a powerful predictive tool.

Table 2: Illustrative Components of a Reaction Energy Profile Calculation This table outlines the key energetic components that would be calculated in a computational study of a chemical reaction pathway.

| Component | Description |

| Reactant Energy (E_R) | The calculated total electronic energy of the starting materials in their optimized ground-state geometries. |

| Transition State Energy (E_TS) | The energy of the highest point on the minimum energy path between reactants and products. It is a saddle point on the potential energy surface. |

| Product Energy (E_P) | The calculated total electronic energy of the final products in their optimized ground-state geometries. |

| Activation Energy (E_a) | The energy barrier for the forward reaction, calculated as E_TS - E_R. |

| Reaction Energy (ΔE_rxn) | The overall energy change of the reaction, calculated as E_P - E_R. A negative value indicates an exothermic reaction. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum calculations provide a static picture of electronic structure, Molecular Dynamics (MD) simulations model the dynamic evolution of a system over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal conformational flexibility, solvent interactions, and the stability of molecular complexes. uzh.ch

An MD simulation of this compound, typically in an aqueous environment, would provide detailed information on several key aspects. It would show the coordination of the central Ca²⁺ ion by the carboxylate and amino groups of the two beta-alaninate ligands. Experimental evidence from NMR studies on Ca(II) complexation with beta-alanine in solution confirms that both the amino and carboxylate groups coordinate with the calcium ion. rsc.org MD simulations could further explore the stability and geometry of this coordination sphere, including the role of surrounding water molecules. researchgate.net Such simulations are frequently used to study calcium binding in biological systems, such as in proteins with EF-hand motifs, where the precise coordination geometry is critical for function. researchgate.netnih.govlu.se The simulation would track atomic positions over time, allowing for the analysis of bond lengths, angles, and dihedral angles to identify the most stable conformations of the complex.

Table 3: Intermolecular Interactions Analyzed in MD Simulations of Aqueous this compound

| Interaction Type | Description |

| Ion-Dipole | Electrostatic interaction between the Ca²⁺ ion and the polar water molecules in the solvent shell. |

| Coordination Bonds | Interactions between the Ca²⁺ ion (a Lewis acid) and the oxygen atoms of the carboxylate group and the nitrogen atom of the amino group (Lewis bases) on the beta-alaninate ligands. |

| Hydrogen Bonds | Interactions between the hydrogen atoms of water and the electronegative oxygen and nitrogen atoms of the beta-alaninate. Also includes hydrogen bonds between the ligand's amino group and water. |

| Van der Waals | Weak, short-range forces between all atoms in the system, contributing to the overall stability and packing. |

In Silico Approaches for Chemical Property and Safety Prediction (e.g., QSAR in ecotoxicology)

In silico toxicology utilizes computational models to predict the potential adverse effects of chemicals, reducing the need for extensive animal testing. nih.govfrontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling is a primary technique in this field, establishing a correlation between a molecule's chemical structure and its biological activity or toxicity. vims.edursc.org

For a salt like this compound, a QSAR assessment in an aquatic environment would consider its dissociated ions: Ca²⁺ and beta-alaninate. Since calcium is a ubiquitous and essential ion, ecotoxicological concern would primarily focus on the beta-alaninate anion. QSAR models are typically developed for specific classes of organic compounds and predict various toxicity endpoints. nih.govresearchgate.net A chemical's structure is broken down into numerical descriptors (e.g., constitutional, topological, quantum-chemical), which are then used by a statistical model to predict toxicity. researchgate.netresearchgate.net

Freely available software, such as the U.S. EPA's T.E.S.T. (Toxicity Estimation Software Tool), and webservers like ProTox-II, can provide predictions for various endpoints based on large databases of existing experimental data. nih.govjscimedcentral.com While no specific QSAR studies targeting this compound were identified, these general tools could provide initial estimations of its potential for endpoints like mutagenicity or aquatic toxicity based on the structure of the beta-alaninate anion. researchgate.net

Table 4: Common Ecotoxicological Endpoints Predicted by QSAR Models

| Endpoint | Organism | Description |

| Acute Toxicity (LC50) | Fish (e.g., Fathead minnow) | The concentration of a chemical that is lethal to 50% of the test population over a specified period (e.g., 96 hours). |

| Acute Toxicity (EC50) | Aquatic Invertebrates (e.g., Daphnia magna) | The concentration of a chemical that causes an effect (e.g., immobilization) in 50% of the test population over a specified period (e.g., 48 hours). |

| Algal Toxicity (EC50) | Green Algae | The concentration that inhibits the growth or growth rate of the algal population by 50% over a period (e.g., 72 or 96 hours). |

| Mutagenicity | Bacteria (Ames Test) | Predicts the potential of a chemical to induce genetic mutations, which is often used as an indicator of carcinogenic potential. |

| Developmental Toxicity | Vertebrates | Predicts the potential for adverse effects on the developing embryo or fetus. |

Future Research Trajectories and Emerging Applications of Calcium Beta Alaninate

Exploration of Advanced Catalytic Systems for Sustainable Synthesis

The conventional industrial production of beta-alanine (B559535) often involves the addition of ammonia (B1221849) to acrylonitrile (B1666552) followed by saponification, which forms Calcium beta-alaninate as an intermediate. acs.org This process, while effective, relies on precursors derived from fossil fuels and can involve harsh reaction conditions. Future research is increasingly focused on developing sustainable and efficient synthesis routes through advanced catalytic systems.

Biological synthesis methods, including enzymatic conversion and whole-cell catalysis, represent a promising green alternative. nih.gov These methods offer high product specificity, mild reaction conditions, and reduced energy consumption. nih.govresearchgate.net Key research areas include:

Enzymatic Cascade Reactions: Dual-enzyme cascade systems are being explored to produce beta-alanine from low-cost, renewable feedstocks like fumaric acid. nih.gov One such system uses methylaspartate ammonia-lyase (MAL) to convert fumaric acid to L-aspartic acid, which is then converted to beta-alanine by L-aspartate-α-decarboxylase (PanD). nih.gov This approach avoids the use of more expensive substrates and improves economic viability.

Engineered Biocatalysts: Research is underway to enhance the efficiency and stability of key enzymes like L-aspartate-α-decarboxylase (ADC) through protein engineering techniques such as site-directed mutagenesis and codon optimization. researchgate.net These modifications aim to overcome challenges like low enzyme activity and substrate inhibition. researchgate.net

Novel Heterogeneous Catalysts: The development of recyclable and eco-friendly nanocatalysts is a significant area of interest. One novel approach involves magnetic β-alanine-functionalized graphene oxide quantum dots (Fe3O4@GOQDs-N-(β-alanine)), which serve as a recyclable and efficient heterogeneous catalyst in organic synthesis, demonstrating the potential for creating advanced, reusable catalytic systems. researchgate.net

The following table summarizes different synthesis routes for beta-alanine, highlighting the shift towards more sustainable catalytic methods.

| Synthesis Route | Starting Materials | Catalyst Type | Key Advantages/Features | Citation |

| Chemical Synthesis | Acrylonitrile, Ammonia | Chemical | Established industrial process; forms this compound intermediate. | acs.org |

| Enzymatic Conversion | L-aspartate | L-aspartate-α-decarboxylase (ADC) | High specificity, mild conditions, reduced byproducts. | nih.gov |

| Dual-Enzyme Cascade | Fumaric Acid | Methylaspartate ammonia-lyase (MAL) & ADC | Utilizes low-cost feedstock, high potential for industrial scale-up. | nih.gov |

| Whole-Cell Catalysis | L-aspartate, Fumaric Acid | Engineered Microorganisms | Integrates enzyme production and catalysis, cost-effective. | nih.gov |

| Advanced Nanocatalysis | Various (model reactions) | Magnetic Graphene Oxide Nanocatalyst | Recyclable, eco-friendly, high catalytic efficiency. | researchgate.net |

Potential Applications in Novel Materials Science and Engineering

The unique structure of this compound, combining an inorganic cation with an organic amino acid, makes it a promising building block for a new generation of functional materials. Research is moving beyond its role as a simple intermediate to explore its potential in advanced material design.